molecular formula C7H7F5N2O3 B11815276 [3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate

[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate

Cat. No.: B11815276
M. Wt: 262.13 g/mol
InChI Key: RELKTYITNQFYMH-UHFFFAOYSA-N
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Description

[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azetidine ring, a difluoro-oxoethyl group, and a trifluoroacetate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The difluoro-oxoethyl group can be introduced through a nucleophilic substitution reaction, using reagents such as difluoroacetic acid or its derivatives. The final step involves the esterification of the azetidine derivative with trifluoroacetic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluoro-oxoethyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and structural biology studies.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer chemistry, catalysis, and material science.

Mechanism of Action

The mechanism of action of [3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate apart from these similar compounds is its unique combination of an azetidine ring, a difluoro-oxoethyl group, and a trifluoroacetate moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7F5N2O3

Molecular Weight

262.13 g/mol

IUPAC Name

[3-(2-amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H7F5N2O3/c8-6(9,3(13)15)5(1-14-2-5)17-4(16)7(10,11)12/h14H,1-2H2,(H2,13,15)

InChI Key

RELKTYITNQFYMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C(C(=O)N)(F)F)OC(=O)C(F)(F)F

Origin of Product

United States

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